2-(Piperidin-4-YL)pyrimidine

概要

説明

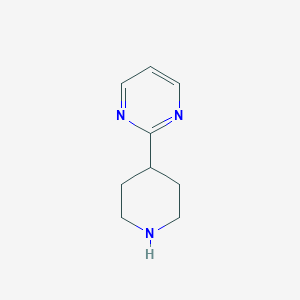

2-(Piperidin-4-yl)pyrimidine is a heterocyclic compound that features both a piperidine ring and a pyrimidine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of solvents like dimethylformamide or tetrahydrofuran can improve the solubility of reactants and products.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C2, C4, C6). Piperidine acts as a directing group, influencing regioselectivity.

Key Findings

-

C2 Functionalization : Pyrimidin-2-yl phosphates react with amines or thiophenols in PEG-400 under metal-free conditions to yield C2-substituted pyrimidines (e.g., 2-aryl/alkylamino-pyrimidines) with 75–92% yields .

-

Halogen Displacement : 2,4,5-Trichloropyrimidine reacts with pyrrolidine via nucleophilic aromatic substitution (SNAr) in aqueous HPMC, producing 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine in 90% yield .

Table 1: Nucleophilic Substitution Reactions

Oxidation and Reduction

The piperidine ring and pyrimidine core participate in redox reactions, enabling functional group transformations.

Oxidation

-

Piperidine Ring : Oxidation with KMnO4 in acidic medium converts piperidine to pyridine derivatives.

-

Pyrimidine Core : Hydrogen peroxide oxidizes pyrimidine to pyrimidine N-oxide, observed in analogues like 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide.

Reduction

-

Catalytic Hydrogenation : The pyrimidine ring is reduced to dihydropyrimidine using Pd/C or Raney Ni under H2 (1–3 atm).

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | Pyridine derivatives | Synthesis of bioactive molecules | |

| Reduction | H2 (1 atm), Pd/C, EtOH | Dihydropyrimidine | Intermediate in drug synthesis |

Cyclization and Annulation

The compound serves as a precursor in multi-component reactions for fused heterocycles.

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable C–C bond formation.

Suzuki-Miyaura Coupling

-

4-Chloropyrimidine derivatives undergo cross-coupling with aryl boronic acids using Pd(PPh3)4, yielding 4-arylpyrimidines (70–85% yield) .

Buchwald-Hartwig Amination

-

Palladium catalysts (e.g., Pd2(dba)3) facilitate coupling of pyrimidine halides with amines to form C–N bonds .

Mechanistic Insights

-

DFT Studies : Adsorption of intermediates on Ru-Co catalysts reveals C–O bond cleavage and hydrogenation steps critical for piperidine formation .

-

Kinetic Profiling : Reaction of THFAM to piperidine involves rapid imine formation (k = 0.26 eV barrier) followed by hydrogenation .

Comparative Reactivity

Table 4: Reactivity Trends in Pyrimidine Derivatives

| Position | Reactivity | Preferred Reaction | Example |

|---|---|---|---|

| C2 | High (SNAr) | Amine substitution | 2-(Piperidin-4-yl)pyrimidine |

| C4/C6 | Moderate (Redox) | Oxidation to N-oxides |

科学的研究の応用

Anticancer Applications

Numerous studies have highlighted the potential of 2-(Piperidin-4-YL)pyrimidine as an anticancer agent. The compound has been shown to inhibit key signaling pathways involved in tumor growth, particularly the PI3K-PKB-mTOR pathway, which is frequently deregulated in various cancers.

Case Studies

- A study reported that compounds derived from piperidine-pyrimidine structures demonstrated significant activity against various cancer cell lines, with some showing IC50 values in the nanomolar range . These findings underscore the promise of this compound in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively investigated. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Data

- A comparative analysis indicated that derivatives exhibited low micromolar minimal inhibitory concentrations (MIC) against clinical strains like Staphylococcus aureus and Escherichia coli. For example:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 200 | Effective against S. aureus |

| Related Compound A | 150 | Effective against E. coli |

| Related Compound B | 100 | Effective against both |

This data suggests that the compound holds promise as a basis for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, this compound has been studied for its antioxidant and anti-inflammatory effects.

- Recent investigations have reported that piperidine-pyrimidine amides exhibit moderate antioxidant activity, which may be linked to their structural characteristics. For instance, compounds were evaluated using the DPPH assay and showed significant scavenging activity .

Potential Applications

- These antioxidant properties suggest potential applications in treating oxidative stress-related conditions and inflammatory diseases. The synthesis of hybrid compounds combining piperidine-pyrimidine with other pharmacophores has opened new avenues for drug development targeting multiple pathways simultaneously .

作用機序

The mechanism of action of 2-(Piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

類似化合物との比較

Similar Compounds

2-(Piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-(Piperidin-4-yl)pyrazine: Contains a pyrazine ring, which has nitrogen atoms at positions 1 and 4.

2-(Piperidin-4-yl)quinoline: Features a quinoline ring, which is a fused ring system with a benzene and pyridine ring.

Uniqueness

2-(Piperidin-4-yl)pyrimidine is unique due to the presence of two nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable scaffold in drug design and development.

生物活性

2-(Piperidin-4-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring attached to a pyrimidine nucleus, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 176.22 g/mol. Its structure allows for various interactions with biological targets, influencing numerous biochemical pathways.

Target Interactions

This compound interacts with several biological targets, particularly enzymes and receptors involved in critical cellular processes. Notably, it has been shown to modulate the activity of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including Alzheimer's and cancer .

Biochemical Pathways

The compound influences several signaling pathways, including:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt Pathway : Critical for cell survival and metabolism.

These interactions can lead to changes in gene expression and cellular metabolism, impacting cell growth and survival.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound's antiproliferative effects were assessed using IC50 values, with lower concentrations indicating higher potency .

- Antiviral Effects : Preliminary research suggests that this compound may exhibit antiviral properties, although specific viral targets remain to be fully elucidated.

- Antimicrobial Properties : It has shown activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Specific Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of HeLa, A549, MDA-MB-231 cell lines | |

| Antiviral | Potential activity against specific viruses | |

| Antimicrobial | Activity against various pathogens |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its solubility and stability are influenced by structural modifications that enhance its bioavailability.

Case Study: Antiproliferative Activity

A study investigating the antiproliferative activity of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The study reported IC50 values as low as for certain derivatives, highlighting the importance of chemical modifications in enhancing biological activity .

特性

IUPAC Name |

2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573551 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151389-25-2 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。